molecular formula C8H5ClOS B12444890 3-Chlorobenzo[b]thiophen-4-ol

3-Chlorobenzo[b]thiophen-4-ol

Cat. No.: B12444890
M. Wt: 184.64 g/mol
InChI Key: VAXCGYPTZOCKJA-UHFFFAOYSA-N
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Description

3-Chlorobenzo[b]thiophen-4-ol is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science. The presence of a chlorine atom at the third position and a hydroxyl group at the fourth position on the benzothiophene ring imparts unique chemical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-chlorobenzo[b]thiophen-4-ol involves the reaction of 3-chlorobenzo[b]thiophene with hydroxylating agents under controlled conditions. Another approach includes the use of aryne intermediates and alkynyl sulfides, which react to form the benzothiophene scaffold .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, hydroxylation, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chlorobenzo[b]thiophen-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chlorobenzo[b]thiophen-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chlorobenzo[b]thiophen-4-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anticancer effects are believed to result from its interaction with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzo[b]thiophen-4-ol: Similar structure with a bromine atom instead of chlorine.

    3-Iodobenzo[b]thiophen-4-ol: Contains an iodine atom at the third position.

    3-Methylbenzo[b]thiophen-4-ol: Features a methyl group at the third position.

Uniqueness

3-Chlorobenzo[b]thiophen-4-ol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions and potentially increasing its antimicrobial potency .

Properties

Molecular Formula

C8H5ClOS

Molecular Weight

184.64 g/mol

IUPAC Name

3-chloro-1-benzothiophen-4-ol

InChI

InChI=1S/C8H5ClOS/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,10H

InChI Key

VAXCGYPTZOCKJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC=C2Cl)O

Origin of Product

United States

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